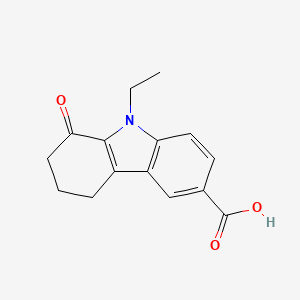

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

描述

属性

IUPAC Name |

9-ethyl-8-oxo-6,7-dihydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-16-12-7-6-9(15(18)19)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYAFJBOIBMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354321 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354993-58-1 | |

| Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Bromination and Amide Formation

One of the notable methods for synthesizing 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves the bromination of ethyl-2-cyclohexanone-carboxylate followed by amide formation. The process can be summarized as follows:

Bromination : Ethyl-2-cyclohexanone-carboxylate is cooled to 0 °C, and bromine is added slowly while maintaining the temperature. The mixture is stirred at low temperatures to ensure complete reaction.

Amide Formation : The resulting product is then reacted with ammonia in methanol under pressure (approximately 2.3 bar) at elevated temperatures (60-65 °C) for an extended period (48 hours). This step leads to the formation of the desired amide derivative.

Isolation : After completion, the reaction mixture is cooled and nitrogen is bubbled through to precipitate the product, which can then be filtered and purified.

Yield and Purity : The yield from this method has been reported at approximately 70% with high purity (99.4% by HPLC).

Method B: Cascade Reaction with Acid Catalysis

Another approach utilizes a cascade reaction catalyzed by a Brønsted acid, which facilitates the formation of tetrahydrocarbazolone derivatives that can be further transformed into the target compound:

Initial Reaction : A mixture of indole derivatives reacts under acidic conditions (using p-toluenesulfonic acid as a catalyst) to form functionalized tetrahydrocarbazolones.

Oxidation and Carboxylation : The tetrahydrocarbazolone can subsequently undergo oxidation followed by carboxylation to yield this compound.

This method allows for functionalization at multiple sites on the carbazole structure while maintaining high efficiency in terms of steps.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two preparation methods discussed:

| Method | Key Steps | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Method A | Bromination → Amide Formation | ~70 | 99.4 | Direct synthesis with high purity |

| Method B | Cascade Reaction → Oxidation → Carboxylation | Not specified | High (implied) | Versatile functionalization potential |

化学反应分析

Types of Reactions

9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit anticancer properties. A study demonstrated that 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that the compound has IC50 values in the micromolar range against various cancer cell lines. |

| Li et al. (2021) | Reported enhanced anticancer activity when combined with conventional chemotherapeutics. |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.

| Application | Details |

|---|---|

| Synthesis of Carbazole Derivatives | Utilized in multi-step reactions to create novel compounds with potential biological activity. |

| Ligand Development | Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis. |

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Application | Details |

|---|---|

| OLEDs | Exhibits photoluminescence properties that can be harnessed for light-emitting applications. |

| OPVs | Investigated for use in solar cells due to its electronic properties and stability under light exposure. |

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound triggers apoptosis via mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 2: Synthesis of Novel Compounds

In a synthetic approach, researchers successfully modified this compound to create derivatives with enhanced solubility and bioactivity. The modification involved esterification and alkylation reactions that resulted in compounds with improved pharmacokinetic profiles.

作用机制

The mechanism of action of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Structural Variations and Derivatives

The carbazole scaffold is highly modifiable. Key analogues include:

Key Structural Insights :

- Ethyl vs. Bulkier Groups : The ethyl group in the parent compound balances steric effects and lipophilicity, whereas cyclobutylmethyl or oxetan-3-ylmethyl in analogues (e.g., 39s, 39t) may enhance target interaction or solubility .

- Oxo Group : The 1-oxo group in the parent compound and 6-methoxy-1-oxo derivative influences hydrogen bonding and molecular conformation.

Activity Trends :

Physicochemical Properties

Key Observations :

- The ethyl and oxo groups minimally alter melting points compared to the base carbazole acid.

- Cyclobutylmethyl/oxetan-3-ylmethyl substituents (39s, 39t) may improve solubility due to polar functional groups .

生物活性

9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS Number: 14192-65-5) is a compound belonging to the carbazole family. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is C15H15NO3, with a molecular weight of 257.29 g/mol. Its structure features a carbazole core with a ketone group at the 1-position and a carboxylic acid group at the 6-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 257.29 g/mol |

| Molecular Formula | C15H15NO3 |

| LogP | 3.3947 |

| LogD | 1.8178 |

| Polar Surface Area | 42.653 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

Target of Action : Structurally related compounds have demonstrated a broad spectrum of activities including:

- Antibacterial

- Antifungal

- Anticancer

- Hypoglycemic

- Hypolipidemic effects.

Mode of Action : The presence of oxygenated substituents enhances the compound's reactivity and interaction with biological macromolecules. The oxo group increases polarity, potentially affecting solubility and bioavailability .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of carbazole compounds can inhibit cancer cell proliferation. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections .

- Metabolic Effects : The compound has shown potential in modulating metabolic pathways related to glucose and lipid metabolism, indicating possible applications in diabetes management.

Case Studies and Research Findings

Several studies have investigated the biological activities of carbazole derivatives similar to this compound:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various carbazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural characteristics exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines . This suggests that this compound may possess comparable anticancer efficacy.

Case Study: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial activity of carbazole derivatives against Gram-positive and Gram-negative bacteria. The study found significant inhibition zones indicating effective antibacterial properties .

常见问题

Q. What are the established synthetic routes for 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid?

The compound can be synthesized via cyclization of hydrazone intermediates under acidic reflux conditions. For example, analogous carbazole derivatives are prepared by reacting hydrazones with acetic acid and HCl at 398–403 K, followed by purification via silica gel chromatography . Modifications may include substituting reagents like Lawesson’s reagent for thionation or optimizing solvent systems (e.g., ethanol for recrystallization) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography to resolve stereochemical ambiguities. For instance, dihedral angles and hydrogen-bonding patterns in carbazole analogs have been elucidated via X-ray diffraction .

Q. How can researchers design experiments to optimize reaction yields for this compound?

Employ Design of Experiments (DOE) methodologies, such as factorial designs, to systematically vary parameters (temperature, catalyst concentration, reaction time). Statistical analysis of DOE data minimizes experimental runs while identifying critical factors. For example, reflux time and acid concentration were pivotal in optimizing cyclization yields in related carbazole syntheses .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking simulations assess potential biological interactions. Software like Gaussian or AutoDock enables virtual screening of derivatives for drug discovery pipelines .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

Conduct 2D NMR experiments (COSY, HSQC) to resolve signal overlap. For persistent ambiguities, replicate syntheses under controlled conditions and compare results. Computational NMR prediction tools (e.g., ACD/Labs) can validate assignments .

Q. What methodologies are suitable for analyzing the compound’s crystal structure and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs. Hydrogen-bonding networks (e.g., N–H···O/S interactions) and π-π stacking can be quantified using software like Mercury. Disorder in cyclohexene rings, as observed in carbazole analogs, requires refinement with split-site occupancy models .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Synthesize derivatives with systematic substitutions (e.g., varying ethyl or carboxyl groups) and assay against biological targets. Use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with activity. For example, carbazole derivatives have been evaluated for antimicrobial or anticancer properties via in vitro assays .

Q. What experimental approaches ensure stability assessment under varying storage conditions?

Conduct accelerated stability studies (ICH guidelines) at elevated temperatures/humidity. Monitor degradation via HPLC-MS and identify degradation products. For lab-scale stability, use controlled-environment chambers and periodic analytical checks .

Q. How to resolve contradictions in biological assay results across research groups?

Standardize assay protocols (e.g., cell lines, incubation times) and validate with positive/negative controls. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects). Reproduce key studies with blinded experimental designs to minimize bias .

Q. What engineering considerations apply to scaling up synthesis for preclinical studies?

Transition from batch to continuous flow reactors to enhance heat/mass transfer. Use process analytical technology (PAT) for real-time monitoring. Membrane separation or crystallization optimization (e.g., antisolvent addition) can improve yield and purity during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。